molecular formula C14H10BrClFN3O2S2 B4383084 5-BROMO-N~2~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE

5-BROMO-N~2~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE

Cat. No.: B4383084
M. Wt: 450.7 g/mol
InChI Key: ZZZGKDPCDNRNPD-UHFFFAOYSA-N
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Description

5-BROMO-N~2~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a combination of bromine, chlorine, fluorine, and sulfur atoms within its structure

Properties

IUPAC Name

5-bromo-N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClFN3O2S2/c15-12-5-6-13(23-12)24(21,22)19-14-11(16)8-20(18-14)7-9-1-3-10(17)4-2-9/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZGKDPCDNRNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(S3)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone.

    Introduction of the Fluorobenzyl Group: The pyrazole intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the fluorobenzyl group.

    Bromination: The resulting compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

5-BROMO-N~2~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound may serve as a probe or tool in biological research to study enzyme interactions or cellular pathways.

    Industrial Applications: It can be utilized in the synthesis of specialty chemicals or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-4-chloro-2-fluorobenzyl bromide
  • 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide
  • Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-

Uniqueness

5-BROMO-N~2~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is unique due to the combination of its functional groups and the presence of multiple halogens. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-BROMO-N~2~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 2
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5-BROMO-N~2~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE

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